![molecular formula C10H8N2OS B040395 (Imidazo[2,1-b]benzothiazol-2-yl)methanol CAS No. 114095-02-2](/img/structure/B40395.png)

(Imidazo[2,1-b]benzothiazol-2-yl)methanol

Vue d'ensemble

Description

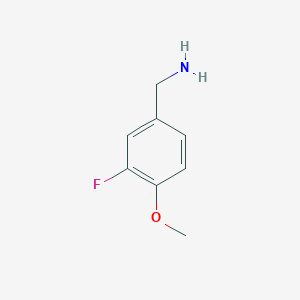

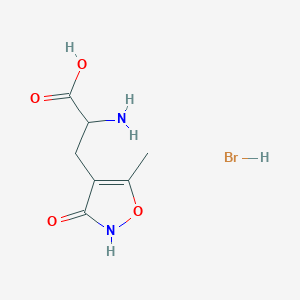

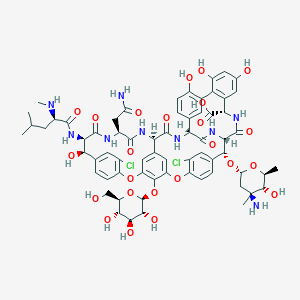

“(Imidazo[2,1-b]benzothiazol-2-yl)methanol” is a chemical compound with the molecular formula C10H8N2OS . It is a structure that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

The synthesis of imidazo[2,1-b]benzothiazol-2-ylphenyl moiety-based agents has been reported in the literature . A greener and direct approach to the efficient synthesis of fused heterocyclic ring system benzo [4,5]imidazo [2,1- b ]thiazoles via C–N and C–S bond formation in catalyst-free conditions has been reported using 2,2,2-trifluoroethanol (TFE) as a reaction medium at room temperature .

Molecular Structure Analysis

The molecular structure of “(Imidazo[2,1-b]benzothiazol-2-yl)methanol” is characterized by the presence of imidazole and benzothiazole rings . The imidazole ring is a five-membered ring with two nonadjacent nitrogen atoms, while the benzothiazole ring is a bicyclic compound consisting of the fusion of benzene and thiazole rings .

Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tool for the design of a wide variety of aromatic azoles . The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2 .

Physical And Chemical Properties Analysis

“(Imidazo[2,1-b]benzothiazol-2-yl)methanol” has a molecular weight of 204.25 g/mol . The melting point of this compound is reported to be between 172 and 174 °C .

Applications De Recherche Scientifique

Antimycobacterial Agents

Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been found to be important in the search for new anti-mycobacterial agents . These compounds have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Anticancer Agents

Imidazo[2,1-b][1,3]benzothiazole derivatives have shown considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line . Certain compounds, such as 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole, have exhibited significant activity .

Radiosensitizers

These compounds have also been studied as potential radiosensitizers . Radiosensitizers are agents that sensitize tumor cells towards radiation, thereby enhancing the effectiveness of radiotherapy .

Kinase Inhibitors

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent kinase inhibitors . Kinase inhibitors are drugs that inhibit the activity of kinases, enzymes that play a key role in the complex signaling pathways within cells .

PET Imaging Probes

These compounds have also been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients . This application is crucial for the early detection and monitoring of Alzheimer’s disease .

Antimicrobial Agents

Benzo[d]imidazo[2,1-b]thiazoles have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as imidazo[2,1-b]thiazole derivatives, have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The target protein for these compounds is often Pantothenate synthetase of Mtb .

Mode of Action

Related imidazo[2,1-b]thiazole derivatives have been found to inhibit the growth of mtb by interacting with the pantothenate synthetase . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

It’s known that related compounds, such as imidazo[2,1-b]thiazole derivatives, have shown significant activity against mtb . These compounds likely interfere with the biochemical pathways of Mtb, leading to its inhibition.

Pharmacokinetics

In silico admet prediction has been carried out for related imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . These studies can provide insights into the potential bioavailability of these compounds.

Result of Action

Related compounds have shown significant in vitro antitubercular activity . For instance, a benzo[d]-imidazo[2,1-b]thiazole derivative displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These compounds likely cause molecular and cellular changes that inhibit the growth of Mtb.

Action Environment

It’s known that the efficacy of related compounds can be influenced by various factors, including the presence of other compounds and the specific conditions under which they are used .

Orientations Futures

The development of new drugs based on imidazo[2,1-b]benzothiazol-2-ylphenyl moiety-based agents is a promising area of research . These agents have shown significant anticancer activity, and further investigation of their biological activities and mechanisms of action could lead to the development of new therapeutic strategies .

Propriétés

IUPAC Name |

imidazo[2,1-b][1,3]benzothiazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPKCVPIDQOXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371485 | |

| Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Imidazo[2,1-b]benzothiazol-2-yl)methanol | |

CAS RN |

114095-02-2 | |

| Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114095-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)